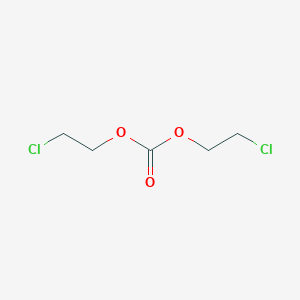

Bis(2-chloroethyl) carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(2-chloroethyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O3/c6-1-3-9-5(8)10-4-2-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQULVXNWEYLDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OC(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977859 | |

| Record name | Bis(2-chloroethyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-97-2 | |

| Record name | Ethanol, 2-chloro-, 1,1′-carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-chloro-, 1,1'-carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-chloroethyl)carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-chloro-, 1,1'-carbonate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-chloroethyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2-chloroethyl) carbonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT82Z9427A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-chloroethyl) carbonate (CAS No. 623-97-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl) carbonate, identified by CAS number 623-97-2, is a bifunctional organic compound with significant potential in synthetic chemistry, particularly in the development of pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications. Emphasizing scientific integrity, this document offers field-proven insights into its handling, safety, and analytical characterization, serving as a vital resource for professionals in drug discovery and development.

Introduction: Unveiling a Versatile Chemical Intermediate

This compound is a carbonic acid ester characterized by the presence of two 2-chloroethyl groups.[1][2] This symmetrical structure imparts bifunctional reactivity, making it a valuable building block in organic synthesis.[3] While not as widely documented as some other alkylating agents, its unique combination of a carbonate linker and two reactive chloroethyl arms presents opportunities for the synthesis of complex molecules, including heterocyclic compounds and other structures of pharmaceutical interest. The primary application of this compound lies in its role as a chemical intermediate in various organic syntheses.[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use and safe handling.

| Property | Value | Source(s) |

| CAS Number | 623-97-2 | [1][2][4] |

| Molecular Formula | C5H8Cl2O3 | [1] |

| Molecular Weight | 187.02 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Purity | Typically ≥98% (by GC) | [2] |

| Boiling Point | 106-108 °C at 6 mmHg | [5] |

| Storage | Sealed, dry, microtherm, avoid light | [3] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in the NIST Chemistry WebBook, providing a valuable reference for identity confirmation.[5]

-

Mass Spectrometry (MS): The mass spectrum (electron ionization) is also available in the NIST Chemistry WebBook, which can be used for structural elucidation and identification.[5]

Synthesis of this compound: A Methodological Approach

The synthesis of dialkyl carbonates is conventionally achieved through the reaction of an alcohol with phosgene.[6] A plausible and efficient method for the preparation of this compound involves the reaction of 2-chloroethanol with phosgene in the presence of a base. This approach is analogous to the synthesis of similar compounds like bis(2,2,2-trichloroethyl) carbonate.[6]

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for similar carbonate syntheses and should be adapted and optimized under appropriate laboratory safety protocols.[6]

Materials:

-

2-Chloroethanol

-

Phosgene (or a phosgene equivalent like triphosgene)

-

Sodium hydroxide (or other alkali metal hydroxide)

-

Anhydrous aprotic solvent (e.g., dichloromethane, if not using an aqueous medium)[7]

-

Deionized water

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a dropping funnel, and a thermometer. If using an anhydrous solvent, ensure all glassware is thoroughly dried.[7]

-

Reactant Charging: Charge the reaction vessel with 2-chloroethanol and the chosen solvent (aqueous or organic).

-

Cooling: Cool the mixture to 0-5 °C using an ice bath.

-

Base Addition: If using an aqueous medium, slowly add a solution of sodium hydroxide while maintaining the low temperature.[6] If using an organic solvent, a non-nucleophilic base like triethylamine can be used.

-

Phosgene Addition: Slowly add phosgene (or a solution of its equivalent) to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 15 °C.[6] The formation of a precipitate may be observed.

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Work-up:

-

Aqueous Medium: Isolate the precipitated product by filtration. Wash the solid with cold water and dry under vacuum.[6]

-

Organic Medium: Quench the reaction with a suitable reagent. Wash the organic layer with water and brine. Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Rationale for Experimental Choices:

-

Low Temperature: The reaction is conducted at low temperatures to minimize the hydrolysis of phosgene and the product, thereby maximizing the yield.[6]

-

Controlled Addition: Slow and controlled addition of the highly reactive phosgene is crucial for managing the exothermic nature of the reaction and preventing side reactions.

-

Choice of Solvent and Base: The choice between an aqueous or organic medium depends on the specific reaction conditions and desired work-up procedure. Anhydrous conditions are generally preferred to prevent hydrolysis of the chloroethyl groups.[7]

Reactivity and Applications in Drug Development

The reactivity of this compound is primarily dictated by the two electrophilic chloroethyl groups. These groups can undergo nucleophilic substitution reactions, making the molecule a bifunctional alkylating agent.

Role as an Alkylating Agent

The electron-withdrawing nature of the adjacent carbonate group can influence the reactivity of the chloroethyl moieties. While specific studies on the alkylating properties of this compound are not widely published, its structure suggests it can react with various nucleophiles, such as amines, thiols, and alcohols. This reactivity is the basis for its potential use in the synthesis of more complex molecules. The reactivity of similar haloalkyl carbonates is dependent on the electrophilicity of the carbonyl group and the leaving group ability of the haloalkyl alcohols.[8]

Potential as a Pharmaceutical Intermediate

Although direct evidence of this compound's use in the synthesis of specific commercial drugs is limited in the available literature, its structural motifs are present in various pharmaceutically active compounds. As a bifunctional electrophile, it could theoretically be employed in the synthesis of heterocyclic compounds, which are common scaffolds in drug molecules. For instance, it could be used to link two nucleophilic moieties or to construct ring systems. The general application of this compound is in organic synthesis, which includes its potential as a pharmaceutical intermediate.[3]

Hypothetical Application Workflow:

Caption: Hypothetical workflow for the application of this compound in API synthesis.

Safety, Handling, and Purity Assessment

Safety and Handling

This compound should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9] Avoid contact with skin, eyes, and clothing.[10] In case of fire, use dry powder, foam, water spray, or carbon dioxide as extinguishing media.[10]

Key Safety Precautions:

-

Work in a well-ventilated area.[9]

-

Wear appropriate PPE.[9]

-

Avoid inhalation of vapors or mists.[9]

-

Keep away from heat, sparks, and open flames.[9]

-

Store in a tightly closed container in a dry and cool place.[3][9]

Purity Assessment

The purity of this compound is typically determined by Gas Chromatography (GC).[2] This technique allows for the separation and quantification of the main component and any volatile impurities.

Typical GC Purity Analysis Protocol:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A suitable capillary column for the analysis of polar compounds.

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperature: Optimized for the volatility of the compound.

-

Oven Temperature Program: A programmed temperature ramp to ensure good separation of components.

-

Quantification: Purity is calculated based on the area percentage of the main peak.

Conclusion

This compound is a versatile bifunctional intermediate with the CAS number 623-97-2. Its synthesis, reactivity, and potential applications, particularly in the pharmaceutical industry, make it a compound of interest for researchers and synthetic chemists. This guide has provided a comprehensive overview of its properties, a plausible synthesis protocol, and essential safety and handling information. While its direct application in marketed drugs is not extensively documented, its chemical nature suggests it holds promise as a building block for the creation of novel and complex molecular architectures in the ongoing quest for new therapeutic agents.

References

-

CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Henan Allgreen Chemical Co.,Ltd. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Chloroethyl carbonate (CAS 623-97-2). Retrieved from [Link]

- Google Patents. (n.d.). US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.

- Google Patents. (n.d.). WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.

- CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. Retrieved from a specific product page on the CP Lab Safety website.

- Synquest Labs. (n.d.). Safety Data Sheet: Chloroethylene carbonate. Retrieved from a specific SDS page on the Synquest Labs website.

-

NIST. (n.d.). 2-Chloroethyl carbonate. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US3299115A - Preparation of bis (trichloroethyl) carbonate.

- Benchchem. (n.d.). Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis. Retrieved from a technical guide on the Benchchem website.

- ResearchGate. (n.d.). Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1)....

- Sigma-Aldrich. (n.d.). Bis 2 chloroethyl. Retrieved from a product search result on the Sigma-Aldrich website.

-

PubChem. (n.d.). Bis(2-chloroethyl) ether. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroethyl ethyl carbonate. National Institutes of Health. Retrieved from [Link]

- ResearchGate. (n.d.). Mass spectra of bis (2-chloroethyl) amine.

-

NIST. (n.d.). Bis(2-chloroethyl) ether. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 623-97-2 | TCI AMERICA [tcichemicals.com]

- 3. This compound, CasNo.623-97-2 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 2-Chloroethyl carbonate [webbook.nist.gov]

- 6. US3299115A - Preparation of bis (trichloroethyl) carbonate - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Chemical Properties of Bis(2-chloroethyl) Carbonate

Abstract

Bis(2-chloroethyl) carbonate (CAS No. 623-97-2) is a bifunctional organic compound possessing two reactive chloroethyl groups attached to a central carbonate moiety.[1] This structure imparts significant electrophilic character, rendering it a valuable, albeit highly reactive, building block in synthetic chemistry.[1] Its primary utility lies in its capacity as an alkylating or crosslinking agent, analogous to other chloroethyl compounds used in pharmaceutical and materials science research. This guide provides an in-depth examination of its core chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings of its reactivity and present field-proven methodologies for its synthesis and application.

Introduction to a Bifunctional Electrophile

This compound belongs to the family of organic carbonates but is distinguished by the terminal chlorides on its ethyl chains. This feature transforms it from a relatively inert carbonate ester into a potent bifunctional alkylating agent. The presence of two electrophilic centers allows it to react with a variety of nucleophiles, making it a candidate for introducing ethylene bridges or for crosslinking polymers and biological macromolecules. Its structural relationship to nitrogen mustards, such as bis(2-chloroethyl)amine, suggests potential applications where controlled alkylation is desired, though its reactivity profile is distinct.[2][3][4] Understanding the delicate balance between its stability and reactivity is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical properties is the foundation of its successful application in synthesis. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 623-97-2 | |

| Molecular Formula | C5H8Cl2O3 | [1] |

| Molecular Weight | 187.02 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 241 °C | |

| Melting Point | 8 - 10 °C | [5] |

| Density | ~1.35 g/cm³ at 20 °C | [5] |

| Purity (Typical) | >98.0% (by GC) |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to show two characteristic triplets, corresponding to the two pairs of diastereotopic methylene groups (-O-CH₂- and -CH₂-Cl). The coupling between these adjacent groups (³JHH) would result in a classic A₂X₂ or more complex AA'XX' pattern. The ¹³C NMR would show distinct signals for the carbonyl carbon and the two different methylene carbons.[6]

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected in the region of 1750-1770 cm⁻¹ corresponding to the C=O stretch of the carbonate group. C-Cl stretching bands would appear in the fingerprint region (typically 600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) cluster with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio).

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved by reacting 2-chloroethanol with a phosgene equivalent. While phosgene gas is effective, its extreme toxicity necessitates the use of safer, solid, or liquid substitutes in a modern laboratory setting. Triphosgene (bis(trichloromethyl) carbonate) is an excellent and safer alternative.[7][8][9]

The underlying principle of this synthesis is the nucleophilic attack of the alcohol (2-chloroethanol) on a carbonyl source. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated in situ.

Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Step-by-Step Experimental Protocol

-

Reactor Setup: A multi-necked, oven-dried flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (N₂ or Ar) inlet is charged with 2-chloroethanol (2.0 eq) and anhydrous dichloromethane (DCM).

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of triphosgene and the product. DCM is an excellent aprotic solvent that solubilizes reactants without participating in the reaction.

-

-

Cooling: The reaction vessel is cooled in an ice-water bath to 0-5 °C.

-

Causality: The reaction is exothermic. Low temperature controls the reaction rate, minimizes side reactions, and prevents the decomposition of triphosgene into phosgene gas.

-

-

Reagent Addition: A solution of triphosgene (0.34 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Base Addition: Pyridine (2.2 eq) is added dropwise, maintaining the low temperature. A precipitate of pyridinium hydrochloride will form.

-

Causality: Pyridine acts as a base to scavenge the HCl produced, driving the reaction to completion. It is also a catalyst for the decomposition of triphosgene into the active phosgene species.[10]

-

-

Reaction Monitoring: After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

-

Aqueous Workup: The reaction mixture is cooled and slowly poured into ice-cold water. The organic layer is separated and washed sequentially with cold 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove residual acid), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude oil is purified by vacuum distillation to yield pure this compound as a colorless liquid. Purity should be confirmed by NMR.

Reactivity and Mechanistic Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbon atoms bearing the chlorine atoms. It functions as a bifunctional alkylating agent, capable of reacting with a wide range of nucleophiles.

Mechanism of Alkylation

Unlike nitrogen mustards, which form a highly reactive aziridinium ion intermediate via intramolecular cyclization, the alkylation by this compound proceeds via a more direct Sₙ2 pathway.[3] The carbonate group's electron-withdrawing nature, however, does not significantly activate the chloroethyl groups for substitution compared to other mustard agents. The reaction typically requires a nucleophile and often heating to proceed at a reasonable rate.

Caption: Generalized Sₙ2 reaction of this compound with a nucleophile.

Common Nucleophilic Reactions:

-

With Amines: Primary and secondary amines react to form carbamates or cross-linked products. This reactivity is foundational for its use as a precursor in the synthesis of heterocyclic compounds.

-

With Thiols: Thiolates are excellent nucleophiles and react readily to form thioether linkages. This is relevant in biological contexts where reactions with cysteine residues in proteins can occur.

-

With Alcohols/Phenols: Alkoxides and phenoxides can displace the chloride to form ether linkages, although this often requires stronger conditions or phase-transfer catalysis.

-

Hydrolysis: The compound is susceptible to hydrolysis, particularly under basic or acidic conditions and at elevated temperatures, which will ultimately yield 2-chloroethanol and carbon dioxide. This is a critical consideration for storage and handling.

Safety, Handling, and Storage

CRITICAL SAFETY NOTICE: this compound is a hazardous chemical. It is a lachrymator and is harmful if swallowed, inhaled, or absorbed through the skin.[11] Due to its alkylating nature, it should be treated as a suspected carcinogen.

-

Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or Viton are recommended), and splash goggles with a face shield.[11] Avoid creating aerosols or vapors.[11] Use non-sparking tools and work away from sources of ignition.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acids, and oxidizing agents.[11] Store locked up. Recommended storage is in a cool, dark place below 15°C.

-

Disposal: Dispose of waste materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[11] Do not allow the chemical to enter the environment.[11]

Applications in Research and Development

The bifunctional nature of this compound makes it a specialized reagent in organic synthesis.

-

Crosslinking Agent: It can be used to crosslink polymers containing nucleophilic groups (e.g., polyamines, polyols), thereby modifying their physical properties such as rigidity and thermal stability.

-

Synthesis of Heterocycles: It serves as a precursor for building heterocyclic scaffolds, particularly those containing oxygen and other heteroatoms, which are common motifs in pharmacologically active molecules.

-

Derivatization Reagent: It can be used to introduce the 2-chloroethyl carbonate moiety onto a molecule of interest, which can then be used for subsequent chemical modifications or as a reactive handle.

References

-

CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. Retrieved from CP Lab Safety. [Link]

- Google Patents. (n.d.). US3299115A - Preparation of bis(trichloroethyl) carbonate.

-

Ayala, C. E., et al. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Organic Letters, 14, 3676-3679. [Link]

-

Kartika, R., et al. (n.d.). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. PMC. [Link]

-

PubChem. (n.d.). 2-Chloroethyl ethyl carbonate. Retrieved from PubChem. [Link]

-

PMC. (n.d.). A decade review of triphosgene and its applications in organic reactions. Retrieved from PMC. [Link]

-

ResearchGate. (n.d.). Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1) from carbon dioxide as a carbonyl source. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Triphosgene. Retrieved from Wikipedia. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. 2-Chloroethyl ethyl carbonate | C5H9ClO3 | CID 12238111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triphosgene - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to Bis(2-chloroethyl) carbonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile yet under-characterized chemical intermediate. As a bifunctional molecule, its utility in organic synthesis, particularly for the construction of valuable heterocyclic scaffolds, warrants a detailed examination. This document consolidates its known physicochemical properties, proposes a robust synthetic pathway, outlines potential applications in medicinal chemistry, and details the necessary analytical and safety protocols for its handling and quality control.

This compound, registered under CAS No. 623-97-2, is a carbonic acid ester featuring two 2-chloroethyl side chains.[1][2][3][4] This structure imparts bifunctional electrophilicity, making it a valuable building block in synthetic chemistry. Its fundamental identity is anchored by a molecular weight of 187.02 g/mol .[1][2]

A summary of its key physicochemical properties is presented below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 187.02 g/mol | [1][2] |

| Molecular Formula | C₅H₈Cl₂O₃ | [1][2][3][5] |

| CAS Registry Number | 623-97-2 | [1][2][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity | >98.0% (by GC) | [1] |

| Boiling Point | 241 °C (at 760 mmHg); 106-108 °C (at 6 mmHg) | [5] |

| Melting Point | 10 °C | |

| Density (Specific Gravity) | 1.35 (at 20°C/20°C) | |

| Flash Point | 105 °C | |

| Synonyms | Carbonic Acid Bis(2-chloroethyl) Ester, Di(2-chloroethyl) Carbonate | [1][2] |

| Storage Conditions | Room temperature; recommended in a cool (<15°C), dark place | [1] |

Synthesis and Mechanistic Considerations

While specific literature on the synthesis of this compound is not abundant, a chemically sound and scalable pathway can be inferred from established methods for preparing analogous dialkyl carbonates.[6] The most direct approach involves the reaction of 2-chloroethanol with a suitable carbonylating agent, such as phosgene or a safer equivalent like triphosgene.

Causality of the Proposed Synthesis: The underlying mechanism involves the nucleophilic attack of the hydroxyl group of 2-chloroethanol on the highly electrophilic carbonyl carbon of the phosgene molecule. This reaction proceeds in a stepwise manner, typically forming an intermediate chloroformate which then reacts with a second equivalent of the alcohol to yield the final carbonate product. The presence of a non-nucleophilic base is critical to neutralize the HCl gas generated during the reaction, driving the equilibrium towards the product.

Figure 1: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example and must be adapted and performed with a thorough risk assessment by qualified personnel.

-

Reaction Setup: To a three-necked, oven-dried flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloroethanol (2.0 equivalents) and a suitable non-nucleophilic base like pyridine (2.2 equivalents) dissolved in an inert anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.

-

Phosgene Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of phosgene (1.0 equivalent) in the same solvent via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5-10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the mixture and quench by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil should be purified by vacuum distillation to yield pure this compound.[5]

Applications in Pharmaceutical and Chemical Synthesis

The primary value of this compound lies in its potential as a bifunctional alkylating agent, analogous to the highly reactive and hazardous nitrogen mustards like bis(2-chloroethyl)amine.[7] Its two electrophilic centers can react with a variety of nucleophiles, making it a powerful tool for constructing complex molecules, particularly nitrogen-containing heterocycles that are prevalent in pharmaceuticals.

Precursor for Heterocyclic Synthesis (e.g., Piperazines)

A significant application of bis(2-chloroethyl)amine is in the synthesis of N-aryl piperazines, which are key intermediates for numerous drugs.[7] this compound can potentially be used in a similar capacity. The reaction with a primary amine would involve a double nucleophilic substitution, leading to the formation of a piperazine-2-one ring system, a valuable scaffold in drug discovery.

Figure 2: Proposed pathway for synthesizing N-substituted piperazin-2-ones.

Experimental Protocol: Synthesis of an N-Aryl Piperazin-2-one

-

Reaction Setup: In a round-bottom flask, combine the desired aniline (1.0 equivalent), this compound (1.1 equivalents), and a mild inorganic base such as potassium carbonate (2.5 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to 80-100°C and stir under a nitrogen atmosphere for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield the target piperazin-2-one.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is paramount for its use in research and development. Chromatographic and spectroscopic techniques are essential for this purpose.

Purity Determination by Gas Chromatography (GC)

Given its volatility and thermal stability, GC is the method of choice for assessing the purity of this compound.[1] A standard GC analysis provides a quantitative measure of the compound relative to any residual starting materials or byproducts.

| Parameter | Typical Value | Rationale |

| GC System | GC with Flame Ionization Detector (FID) | FID offers excellent sensitivity for organic compounds. |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for general-purpose analysis. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with a neat or concentrated sample. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |

| Oven Program | 100°C hold 2 min, ramp 10°C/min to 280°C, hold 5 min | Separates components based on boiling point. |

| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |

Structural Confirmation

While GC confirms purity, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are required for unambiguous structural confirmation. For routine analysis, GC coupled with a mass spectrometer (GC-MS) is highly effective. The electron ionization (EI) mass spectrum would be expected to show a characteristic molecular ion peak (or fragments thereof) and an isotopic pattern consistent with the presence of two chlorine atoms.

Figure 3: Analytical workflow for GC-MS based quality control.

Safety, Handling, and Toxicological Profile

This compound is a hazardous chemical and must be handled with stringent safety precautions. While specific toxicological data for this compound is limited, its structure as a bifunctional alkylating agent suggests it should be treated as a potentially toxic, corrosive, and mutagenic substance. Safe handling practices for related compounds like bis(2-chloroethyl) ether and bis(2-chloroethyl)amine provide a strong basis for a conservative safety protocol.[7][8][9]

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene) at all times.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-retardant lab coat must be worn.

-

-

Handling Procedures: Avoid all personal contact, including skin absorption and inhalation.[8] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[9]

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.

-

Disposal: Dispose of waste material in accordance with all local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a chemical intermediate with significant, albeit largely untapped, potential. With a molecular weight of 187.02 g/mol , its true value lies in the bifunctional reactivity conferred by its two chloroethyl groups. This guide has provided a framework for its synthesis, outlined its promising applications in constructing complex heterocyclic systems relevant to drug discovery, and detailed the essential analytical and safety protocols. For researchers and drug development professionals, this compound represents a versatile building block that, when handled with the appropriate care, can be a powerful tool in the advancement of organic and medicinal chemistry.

References

-

National Institute of Standards and Technology (NIST). 2-Chloroethyl carbonate. NIST Chemistry WebBook. [Link][5]

-

U.S. Patent US3299115A. Preparation of bis(trichloroethyl) carbonate. Google Patents. [6]

-

PubChem, National Institutes of Health. Bis(2-chloroethyl) ether. [Link][9]

Sources

- 1. This compound | 623-97-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, CasNo.623-97-2 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 4. This compound | 623-97-2 | TCI Deutschland GmbH [tcichemicals.com]

- 5. 2-Chloroethyl carbonate [webbook.nist.gov]

- 6. US3299115A - Preparation of bis (trichloroethyl) carbonate - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Role and Significance of a Bifunctional Alkylating Agent

An In-Depth Technical Guide to the Synthesis of Bis(2-chloroethyl) Carbonate

This compound is a symmetrical diester of carbonic acid, characterized by the presence of two reactive 2-chloroethyl groups.[1] Its molecular structure (C₅H₈Cl₂O₃) inherently positions it as a bifunctional alkylating agent, a class of compounds crucial in organic synthesis and the development of active pharmaceutical ingredients (APIs).[2] The electrophilic nature of the carbon atoms bearing the chlorine makes them susceptible to nucleophilic attack, enabling the molecule to form covalent linkages with two nucleophilic sites. This capacity for cross-linking is fundamental to its utility as an intermediate in the synthesis of more complex molecules, including heterocycles and polymers.[2][3] This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and rigorous protocols for its preparation.

PART 1: Core Synthesis Pathways: A Dichotomy of Reactivity and Safety

The synthesis of dialkyl carbonates has historically been dominated by the use of phosgene (COCl₂), a highly reactive but also extremely toxic gas.[3][4] Consequently, modern synthetic chemistry has driven the development of safer, phosgene-free alternatives. This guide will focus on the two most pertinent approaches for the synthesis of this compound: the use of a phosgene equivalent and the transesterification pathway.

The Phosgenation Pathway: Reaction with Triphosgene

The classic route to dialkyl carbonates involves the reaction of an alcohol with phosgene.[5] Due to the significant hazards of handling gaseous phosgene, a solid and more manageable equivalent, bis(trichloromethyl) carbonate (triphosgene), is now the reagent of choice in a laboratory setting.[4] Triphosgene acts as a phosgene source in situ, reacting with nucleophiles to generate the desired carbonate.

The reaction proceeds by the nucleophilic attack of the hydroxyl group of 2-chloroethanol on one of the carbonyl carbons of triphosgene. This is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) that is generated during the reaction. The base activates the alcohol, increasing its nucleophilicity, and traps the HCl, driving the reaction to completion. The stoichiometry is critical: one mole of triphosgene is equivalent to three moles of phosgene, reacting with six moles of the alcohol to form three moles of the desired carbonate.

Key Mechanistic Considerations:

-

Activation: The base deprotonates the 2-chloroethanol, forming a more nucleophilic alkoxide.

-

Intermediate Formation: The alkoxide attacks the triphosgene, leading to the displacement of a trichloromethoxide group and the formation of a chloroformate intermediate (2-chloroethyl chloroformate).

-

Second Substitution: A second molecule of the alkoxide attacks the chloroformate intermediate, displacing the remaining chloride to form the final this compound product.

-

Causality of Base Selection: A non-nucleophilic, sterically hindered base is preferred to avoid competition with the alcohol in attacking the triphosgene. The choice of a tertiary amine like triethylamine is a self-validating system, as it efficiently scavenges protons without participating in side reactions.[3]

Caption: Phosgenation pathway using a solid phosgene equivalent.

The Phosgene-Free Pathway: Transesterification

To circumvent the toxicity associated with phosgene and its equivalents, transesterification presents a viable and greener alternative. This method involves reacting 2-chloroethanol with a readily available, less hazardous carbonate ester, such as diphenyl carbonate or dimethyl carbonate, in the presence of a catalyst.[6]

The reaction is an equilibrium process where the alcohol moieties of the starting carbonate are exchanged with 2-chloroethanol. To drive the equilibrium towards the desired product, the alcohol byproduct (phenol or methanol) must be removed from the reaction mixture, typically by distillation.

Key Mechanistic Considerations:

-

Catalyst Role: A catalyst, often a base like sodium methoxide or a titanium(IV) alkoxide, is used to activate the 2-chloroethanol.[6] The catalyst facilitates the nucleophilic attack on the carbonyl carbon of the starting carbonate.

-

Equilibrium Control: The principle of Le Châtelier is central to this process. The continuous removal of the lower-boiling alcohol byproduct (e.g., methanol from dimethyl carbonate) is essential for achieving high yields of this compound.

-

Substrate Choice: Diphenyl carbonate can be an effective substrate, as the resulting phenol byproduct is less volatile than the desired product, simplifying purification.[6] Conversely, using dimethyl carbonate requires careful fractional distillation to remove the methanol byproduct without losing the reactants.

Sources

- 1. This compound, CasNo.623-97-2 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. researchgate.net [researchgate.net]

- 5. US3299115A - Preparation of bis (trichloroethyl) carbonate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Elucidation of Bis(2-chloroethyl) Carbonate

Introduction: The Imperative of Structural Integrity in Drug Development

In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of a chemical entity is a cornerstone of regulatory compliance, safety, and efficacy. Bis(2-chloroethyl) carbonate (BCEC), with the chemical formula C5H8Cl2O3, is an organic compound that, like many alkylating agents, warrants rigorous characterization.[1][2] Its potential applications and implications in synthetic chemistry necessitate a thorough understanding of its molecular architecture. This guide provides a comprehensive, field-proven approach to the structural elucidation of this compound, integrating synthetic strategy with multi-faceted spectroscopic analysis. It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically sound methodology for the confirmation of this and similar molecular structures.

Synthesis of this compound: A Protocol Grounded in Safety and Efficiency

The synthesis of dialkyl carbonates is often achieved through the reaction of an alcohol with a carbonyl source.[3] Phosgene, while effective, is a highly toxic gas.[4] A safer and more practical laboratory-scale synthesis utilizes triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid that serves as a phosgene equivalent.[5][6][7] The following protocol is a representative method adapted from established procedures for the synthesis of related carbonate esters.[8]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloroethanol

-

Triphosgene

-

Pyridine (or another suitable non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethanol (2.0 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.34 equivalents) in anhydrous dichloromethane. Slowly add this solution to the stirred solution of 2-chloroethanol via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Base Addition: Slowly add pyridine (2.2 equivalents) to the reaction mixture. A precipitate of pyridinium hydrochloride will form.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic components. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture.

-

Triphosgene as a Phosgene Source: Triphosgene is a safer alternative to gaseous phosgene, decomposing in situ to generate the reactive species.[5][6][7]

-

Pyridine as a Base: Acts as a scavenger for the hydrochloric acid produced during the reaction, driving the equilibrium towards product formation.

-

Aqueous Work-up: Removes the pyridinium hydrochloride salt and other water-soluble impurities.

Spectroscopic Verification: A Multi-Technique Approach to Unambiguous Structure Confirmation

The cornerstone of structural elucidation lies in the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a self-validating confirmation of the molecular identity.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is characterized by several key absorption bands that are indicative of its structure.

Table 1: Key IR Absorption Bands for this compound [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch (carbonate) |

| ~1260 | Strong | C-O stretch (asymmetric) |

| ~1030 | Strong | C-O stretch (symmetric) |

| ~700-800 | Medium | C-Cl stretch |

Interpretation:

The most prominent feature in the IR spectrum is the strong absorption band around 1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a carbonate ester. The presence of strong C-O stretching bands further supports the carbonate functionality. The absorption in the 700-800 cm⁻¹ region is consistent with the presence of a carbon-chlorine bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering valuable clues about its structure.

Table 2: Key Mass Spectral Data for this compound

| m/z | Relative Intensity | Assignment |

| 186/188/190 | Low | [M]⁺˙ (Molecular Ion Peak) |

| 123/125 | High | [M - CH₂Cl]⁺ |

| 87/89 | High | [M - OCH₂CH₂Cl]⁺ |

| 63/65 | High | [CH₂CH₂Cl]⁺ |

Interpretation:

The molecular ion peak [M]⁺˙ is expected at m/z 186, with isotopic peaks at 188 and 190 due to the presence of two chlorine atoms. The fragmentation pattern is consistent with the structure of this compound. Key fragmentation pathways include the loss of a chloroethyl radical and the cleavage of the carbonate ester bond. The presence of fragments at m/z 63/65 is a strong indicator of the chloroethyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.4 | Triplet | 4H | -O-CH₂ -CH₂-Cl |

| ~3.8 | Triplet | 4H | -O-CH₂-CH₂ -Cl |

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C =O (carbonate) |

| ~68 | -O-CH₂ -CH₂-Cl |

| ~41 | -O-CH₂-CH₂ -Cl |

Interpretation:

The predicted ¹H NMR spectrum is expected to show two triplets, each integrating to 4 protons. The downfield triplet at approximately 4.4 ppm corresponds to the methylene protons adjacent to the carbonate oxygen, which are deshielded by the electronegative oxygen atom. The upfield triplet at around 3.8 ppm is assigned to the methylene protons adjacent to the chlorine atom. The triplet multiplicity arises from the coupling with the adjacent methylene group.

The predicted ¹³C NMR spectrum is expected to show three distinct signals. The signal at approximately 154 ppm is characteristic of the carbonyl carbon in the carbonate group. The signals at around 68 ppm and 41 ppm are assigned to the two different methylene carbons in the chloroethyl groups.

Workflow and Logic of Structure Elucidation

The process of elucidating the structure of this compound follows a logical and self-validating workflow.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion: A Robust Framework for Structural Verification

The structural elucidation of this compound, as outlined in this guide, exemplifies a robust and reliable methodology that is applicable to a wide range of organic molecules. By integrating a safe and efficient synthetic protocol with a multi-technique spectroscopic approach, researchers can achieve an unequivocal confirmation of molecular structure. This self-validating system, where the data from IR, MS, and NMR spectroscopy converge to support a single structural hypothesis, is fundamental to ensuring the quality, safety, and integrity of chemical entities in drug development and other scientific endeavors.

References

- Eckert, H. (n.d.). Preparation of bis(trichloroethyl) carbonate. Google Patents.

-

ResearchGate. (n.d.). The 13C NMR spectra of the synthesized bis(cyclic carbonate)s (DC250, DC650 and DC1000), the peak denotation and the end group characterization and quantification. Retrieved from [Link]

-

Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

PMC. (n.d.). A decade review of triphosgene and its applications in organic reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Triphosgene. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosgene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroethyl ethyl carbonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Bis(trichloromethyl) Carbonate in Organic Synthesis. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloroethyl carbonate. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-chloroethyl)amine. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H8Cl2O3). Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Carbonic Acid Bis(2-Chloroethyl) Ester, 98%+ (GC), C5H8Cl2O3, 10 grams. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-chloroethyl) ether. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of Cyclic Carbonates from CO2 and Epoxides Catalyzed by Low Loadings of Benzyl Bromide/DMF at A. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester.

-

ResearchGate. (n.d.). Mass spectra of bis (2-chloroethyl) amine. Retrieved from [Link]

-

ChemistryViews. (2022, November 21). In-situ Phosgene Synthesis from Chloroform. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of esters of carbonic acid.

- Google Patents. (n.d.). Triphosgene preparing process.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Bis(2-chloroethyl)ethylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the bis(cyclic carbonate) (line 2) derived from BisAG. Retrieved from [Link]

-

ACS Publications. (2017, August 11). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol 1. Retrieved from [Link]

-

PubChem. (n.d.). Triphosgene. Retrieved from [Link]

-

MDPI. (2023, July 2). Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-chloroethylthiomethyl)ether. Retrieved from [Link]

-

MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Bis(2-Chloroethyl)Ether. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Chloroethyl carbonate [webbook.nist.gov]

- 3. US4218391A - Method for the preparation of esters of carbonic acid - Google Patents [patents.google.com]

- 4. Phosgene - Wikipedia [en.wikipedia.org]

- 5. Application of Triphosgene in Organic Synthesis [en.highfine.com]

- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triphosgene - Wikipedia [en.wikipedia.org]

- 8. US3299115A - Preparation of bis (trichloroethyl) carbonate - Google Patents [patents.google.com]

- 9. PubChemLite - this compound (C5H8Cl2O3) [pubchemlite.lcsb.uni.lu]

Bis(2-chloroethyl) carbonate physical properties

An In-depth Technical Guide to the Physical Properties of Bis(2-chloroethyl) carbonate

Introduction

This compound (CAS No. 623-97-2) is a carbonate ester of significant interest in synthetic organic chemistry.[1] As a bifunctional molecule, its two chloroethyl groups serve as reactive sites for nucleophilic substitution, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and polymers. Understanding its core physical properties is not merely an academic exercise; it is fundamental to its safe handling, effective use in reactions, and the development of robust purification and analytical methods.

This guide provides a detailed examination of the physical characteristics of this compound, offering insights into the practical implications of these properties for researchers and chemical process developers.

Molecular Structure and Chemical Identity

The identity of a chemical compound is fundamentally defined by its structure. This compound possesses a central carbonate functional group flanked by two 2-chloroethyl ester linkages. This structure dictates its reactivity, polarity, and intermolecular forces, which in turn govern its physical properties.

Key Identifiers:

Caption: Molecular structure of this compound.

Core Physical Properties

The macroscopic properties of a substance are a direct reflection of its molecular characteristics. The data presented below are critical for designing experiments, planning purification strategies, and ensuring safe laboratory operations.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow, clear liquid | [4][6] |

| Physical State | Liquid (at 20°C) | [4] |

| Melting Point | 10 °C (50 °F) | [4] |

| Boiling Point | 241 °C (466 °F) at 760 mmHg106-108 °C at 6 mmHg | [4][3] |

| Density | 1.35 g/cm³ (at 20°C) | [4] |

| Flash Point | 105 °C (221 °F) | [4] |

| Purity (Typical) | >98.0% (by GC) | [4][6] |

Analysis and Practical Implications of Physical Properties

A deeper understanding of these properties is essential for the practicing scientist.

Thermal Properties: Melting and Boiling Points

With a melting point of 10 °C, this compound may solidify if stored in a cool environment, such as a refrigerator set below this temperature.[4] This is a practical consideration for handling, as the compound would need to be gently warmed to room temperature to return to a liquid state before use.

The high atmospheric boiling point of 241 °C indicates strong intermolecular forces, likely dipole-dipole interactions from the polar carbonate group and C-Cl bonds.[4] This high boiling point makes purification by atmospheric distillation challenging, as many organic compounds can decompose at such elevated temperatures. The reported boiling point of 106-108 °C at a reduced pressure of 6 mmHg demonstrates that vacuum distillation is the preferred method for purification.[3] This technique allows the compound to vaporize at a much lower temperature, mitigating the risk of thermal degradation and ensuring a higher purity of the final product.

Density and Solubility

The density of 1.35 g/cm³ is significantly greater than that of water.[4] This is a critical piece of information for any process involving aqueous workups or extractions. In a biphasic system with water, this compound will constitute the lower organic layer, a fact crucial for correctly separating layers during an extraction protocol.

While specific solubility data is not widely published, the molecular structure allows for informed predictions. The presence of the polar carbonate group and chloro- substituents suggests it is likely soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in water is expected to be low due to the lack of hydrogen-bond-donating groups and the presence of the nonpolar ethyl chains.

Safety-Related Properties: Flash Point

The flash point of a liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. With a flash point of 105 °C, this compound is classified as a combustible liquid, not a flammable one.[4] This means it does not pose a significant fire hazard at standard room temperatures. However, it must be kept away from open flames and high-temperature heat sources, especially during distillation.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a compound is a cornerstone of scientific research.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As indicated by suppliers, NMR is a primary method used to confirm the molecular structure of this compound.[4] A proton (¹H) NMR spectrum would be expected to show two distinct triplets, corresponding to the methylene groups (-CH₂-) adjacent to the oxygen and the chlorine atoms, respectively, with characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: An IR spectrum provides confirmation of the key functional groups. The NIST Chemistry WebBook contains a reference spectrum for this compound.[3] Key expected absorption bands include a very strong C=O stretch for the carbonate group (typically around 1740-1770 cm⁻¹) and C-O stretching bands.

-

Gas Chromatography (GC): Commercial specifications consistently cite a purity of >98.0%, determined by GC.[4][6] This indicates that GC is the standard method for assessing the purity of the material.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

This protocol outlines a standard method for verifying the purity of a this compound sample.

Objective: To determine the purity of a this compound sample and identify any volatile impurities.

Methodology Rationale: GC is an ideal technique for this compound due to its volatility under vacuum (indicating it is amenable to vaporization at GC temperatures) and thermal stability. A flame ionization detector (FID) is suitable as it is sensitive to organic compounds. A mid-polarity column is chosen to effectively separate the analyte from potential starting materials or byproducts.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a stock solution by accurately weighing approximately 100 mg of this compound and dissolving it in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask. This creates a ~10 mg/mL solution.

-

Prepare a working sample by performing a 1:100 dilution of the stock solution with the same solvent. This prevents overloading the GC column.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890 or equivalent with a split/splitless injector and Flame Ionization Detector (FID).

-

Column: A mid-polarity capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C. The temperature should be high enough to ensure rapid vaporization but well below the point of degradation.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1. A split injection is used for a concentrated sample to prevent column overload.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes. This program ensures the elution of the main analyte and any higher-boiling impurities.

-

-

Detector Temperature (FID): 300 °C.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

The retention time of the main peak should be consistent across runs and can be compared to a reference standard if available.

-

Caption: Workflow for GC-based purity analysis.

Conclusion

This compound is a liquid at room temperature with a high boiling point and a density greater than water. Its thermal properties necessitate the use of vacuum distillation for purification to prevent degradation. While it is a combustible liquid, its high flash point makes it relatively safe to handle at ambient temperatures with standard laboratory precautions. The established analytical methods, primarily GC and NMR, provide reliable means for purity assessment and structural confirmation. A thorough understanding of these physical properties is paramount for any researcher or developer aiming to utilize this versatile chemical reagent safely and effectively.

References

-

This compound, min 98%, 10 grams - CP Lab Safety , CP Lab Safety, [Link][1]

-

2-Chloroethyl carbonate - NIST WebBook , National Institute of Standards and Technology, [Link][3]

-

This compound (C5H8Cl2O3) - PubChemLite , PubChem, [Link][5]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 2-Chloroethyl carbonate [webbook.nist.gov]

- 4. This compound | 623-97-2 | TCI AMERICA [tcichemicals.com]

- 5. PubChemLite - this compound (C5H8Cl2O3) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 623-97-2 | TCI Deutschland GmbH [tcichemicals.com]

Ein umfassender technischer Leitfaden zu Bis(2-chlorethyl)carbonat: Nomenklatur, Eigenschaften, Synthese und Anwendungen

Verfasst von: Gemini, Senior Application Scientist

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Untersuchung von Bis(2-chlorethyl)carbonat, einer bifunktionellen organischen Verbindung, die für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung von Interesse ist. Aufgrund seiner strukturellen Merkmale, insbesondere der beiden 2-Chlorethyl-Gruppen, besitzt dieses Molekül eine einzigartige Reaktivität als Alkylierungsmittel und als Baustein in der organischen Synthese. Dieser Leitfaden behandelt die Nomenklatur, die physikochemischen Eigenschaften, die Synthesemethoden, die Reaktivität und die potenziellen Anwendungen und legt dabei einen besonderen Schwerpunkt auf die Sicherheitsaspekte im Umgang mit dieser Verbindung.

Chemische Identität und Nomenklatur

Die präzise Identifizierung einer chemischen Verbindung ist die Grundlage für jede wissenschaftliche Untersuchung und gewährleistet die Reproduzierbarkeit und Eindeutigkeit in der Kommunikation. Bis(2-chlorethyl)carbonat ist unter verschiedenen Namen und Identifikatoren bekannt, die in wissenschaftlichen Datenbanken und bei kommerziellen Anbietern verwendet werden.

Die systematische Benennung nach den Regeln der International Union of Pure and Applied Chemistry (IUPAC) ist der eindeutigste Weg, eine chemische Struktur zu beschreiben.[1] Daneben existieren Trivialnamen und von Lieferanten verwendete Synonyme, die in der Praxis ebenfalls gebräuchlich sind.[2] Der CAS-Registrierungsnummer (Chemical Abstracts Service) kommt eine besondere Bedeutung zu, da sie eine eindeutige numerische Kennung für jede chemische Substanz darstellt.[1][2][3][4]

Die folgende Tabelle fasst die wichtigsten Identifikatoren für Bis(2-chlorethyl)carbonat zusammen:

| Identifikator | Wert | Quelle |

| IUPAC-Name | bis(2-chloroethyl) carbonate | [1] |

| CAS-Registrierungsnummer | 623-97-2 | [1][2][3][4] |

| Molekülformel | C₅H₈Cl₂O₃ | [1][2][3][4] |

| Synonyme | Carbonic Acid Bis(2-chloroethyl) Ester, Carbonic Acid Di(2-chloroethyl) Ester, Di(2-chloroethyl) Carbonate | [2][4] |

| PubChem CID | 69345 | [5] |

| InChI | InChI=1S/C5H8Cl2O3/c6-1-3-9-5(8)10-4-2-7/h1-4H2 | [1][5] |

| InChIKey | WQULVXNWEYLDJY-UHFFFAOYSA-N | [1][5] |

| SMILES | C(CCl)OC(=O)OCCCl | [5] |

Das nachstehende Diagramm veranschaulicht die hierarchische Beziehung zwischen der chemischen Struktur und ihren verschiedenen Nomenklaturen und Identifikatoren.

Abbildung 1: Beziehung zwischen Struktur, Nomenklatur und Identifikatoren.

Physikalische und chemische Eigenschaften

Die physikochemischen Eigenschaften von Bis(2-chlorethyl)carbonat bestimmen sein Verhalten in chemischen Reaktionen, seine Löslichkeit und die geeigneten Handhabungs- und Lagerungsbedingungen. Die Verbindung liegt bei Raumtemperatur als farblose bis leicht gelbliche Flüssigkeit vor, was ihre Dosierung in Reaktionsgemischen vereinfacht.[4]

| Eigenschaft | Wert | Quelle |

| Molekulargewicht | 187.02 g/mol | [1][2][4] |

| Aggregatzustand | Flüssigkeit (bei 20 °C) | [4] |

| Aussehen | Farblose bis leicht gelbliche, klare Flüssigkeit | [4] |

| Schmelzpunkt | 10 °C | [4] |

| Siedepunkt | 241 °C | [4] |

| Flammpunkt | 105 °C | [4] |

| Spezifische Dichte | 1.35 (20/20) | [4] |

| Lagerungstemperatur | Raumtemperatur, empfohlen an einem kühlen (<15°C), dunklen Ort | [4] |

Synthese und experimentelle Protokolle

Die Synthese von Bis(2-chlorethyl)carbonat erfolgt typischerweise durch die Reaktion von 2-Chlorethanol mit einem Phosgen-Äquivalent. Phosgen (COCl₂) selbst ist aufgrund seiner extremen Toxizität in der modernen Laborpraxis weitgehend durch sicherere Reagenzien wie Diphosgen (Trichlormethylchlorformiat) oder Triphosgen (Bis(trichlormethyl)carbonat) ersetzt worden.[6] Triphosgen ist ein kristalliner Feststoff, der sicherer zu handhaben ist und in situ Phosgen erzeugt.[6]

Die Reaktion erfordert eine Base, typischerweise ein tertiäres Amin wie Triethylamin oder Pyridin, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren und die Reaktion zum Produkt zu treiben.

Kausale Begründung der experimentellen Entscheidungen:

-

Reagenzienwahl: Die Verwendung von Triphosgen anstelle von gasförmigem Phosgen ist eine sicherheitstechnische Entscheidung. Triphosgen ist ein stabiler Feststoff, der eine stöchiometrisch kontrollierte Freisetzung von Phosgen im Reaktionsmedium ermöglicht.

-

Rolle der Base: Die Carbonatbildung aus einem Alkohol und Phosgen setzt zwei Äquivalente HCl frei. Die Base fängt dieses saure Nebenprodukt ab und verhindert so die Protonierung des Alkohol-Nukleophils, was die Reaktionseffizienz aufrechterhält.

-

Temperaturkontrolle: Die Reaktion ist exotherm. Eine anfängliche Kühlung (z. B. auf 0 °C) ist entscheidend, um die Reaktion zu kontrollieren, Nebenreaktionen zu minimieren und eine sichere Durchführung zu gewährleisten.

Detailliertes Syntheseprotokoll (Beispiel)

Warnung: Diese Reaktion sollte nur von geschultem Personal in einem gut funktionierenden Abzug durchgeführt werden. Triphosgen und die entstehenden Zwischenprodukte sind hochgiftig.

-

Vorbereitung: In einem trockenen 250-mL-Dreihalskolben, ausgestattet mit einem Magnetrührer, einem Tropftrichter und einem Stickstoffeinlass, werden 2-Chlorethanol (2 Äquivalente) in einem trockenen, aprotischen Lösungsmittel wie Dichlormethan oder Toluol gelöst.

-

Basenzugabe: Triethylamin (2.2 Äquivalente) wird zu der Lösung gegeben.

-

Kühlung: Der Kolben wird in einem Eisbad auf 0 °C abgekühlt.

-

Triphosgen-Zugabe: Eine Lösung von Triphosgen (0.34 Äquivalente) im selben trockenen Lösungsmittel wird langsam über den Tropftrichter unter starkem Rühren zugegeben. Die Zugabegeschwindigkeit wird so reguliert, dass die Temperatur nicht über 5-10 °C ansteigt.

-

Reaktion: Nach Abschluss der Zugabe wird das Eisbad entfernt und die Reaktionsmischung für 12-18 Stunden bei Raumtemperatur gerührt.

-

Aufarbeitung: Die Reaktionsmischung wird mit verdünnter Salzsäure, dann mit Wasser und schließlich mit einer gesättigten Natriumbicarbonatlösung gewaschen, um überschüssige Base und Salze zu entfernen.

-

Isolierung: Die organische Phase wird abgetrennt, über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

-

Reinigung: Das Rohprodukt kann durch Vakuumdestillation gereinigt werden, um reines Bis(2-chlorethyl)carbonat zu erhalten.

Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese von Bis(2-chlorethyl)carbonat.

Reaktivität und Anwendungen

Die chemische Reaktivität von Bis(2-chlorethyl)carbonat wird durch zwei Hauptmerkmale bestimmt: die Carbonat-Einheit und die beiden primären Alkylchlorid-Funktionen. Die C-Cl-Bindungen sind anfällig für nukleophile Substitutionen, was die Verbindung zu einem bifunktionellen Alkylierungsmittel macht. Diese Eigenschaft ist strukturell verwandt mit der von Stickstoffsenfgasen (z. B. Bis(2-chlorethyl)amin), die als hochreaktive Alkylierungsmittel in der Krebstherapie eingesetzt werden.[7]

Potenzielle Anwendungen:

-

Vernetzungsmittel: Die beiden reaktiven Zentren ermöglichen es Bis(2-chlorethyl)carbonat, Polymere oder andere Makromoleküle, die nukleophile Gruppen (z. B. Amine, Thiole, Alkohole) enthalten, zu vernetzen.

-

Synthetischer Baustein: Es kann zur Einführung der Ethylen-Carbonat-Ethylen-Brücke (-CH₂-CH₂-O-C(O)-O-CH₂-CH₂-) zwischen zwei Molekülen verwendet werden. Dies ist in der Synthese von Pharmazeutika, Agrochemikalien oder Spezialpolymeren von Interesse.

-